molecular formula C10H9N3O2 B11898179 6-Amino-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-90-7

6-Amino-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11898179
CAS No.: 7697-90-7
M. Wt: 203.20 g/mol
InChI Key: PULMCFDLNMPHJH-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylquinoxaline-5,8-dione (CAS 7697-90-7) is a quinoxaline-derivative with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound is part of a class of molecules known as quinoxaline-5,8-diones, which have shown significant potential in various biochemical and pharmacological research areas. While specific studies on this exact analog are limited, closely related 6-amino-substituted quinoxaline-5,8-diones have been synthesized and evaluated for their potent biological activities. Scientific literature indicates that 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones exhibit a potent antiproliferative activity on rat aortic smooth muscle cells, suggesting research applications in studying conditions like atherosclerosis and restenosis . Furthermore, the broader structural class of 1,4-diazaanthraquinones, to which this compound belongs, has been reported to possess promising in vitro and in vivo activity against a wide spectrum of tumor cell lines . The quinoxaline-5,8-dione scaffold is a subject of interest in medicinal chemistry for the development of new therapeutic agents, with research highlighting its potential antibiotic properties against various fungal and bacterial pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7697-90-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-amino-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C10H9N3O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,11H2,1-2H3

InChI Key

PULMCFDLNMPHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione and Analogues

Classical and Modern Approaches to Quinoxaline-5,8-dione (B3348068) Core Synthesis

The construction of the quinoxaline-5,8-dione scaffold is a fundamental step in the synthesis of the target compound. Various classical and modern methods have been developed to achieve this, primarily involving condensation and cyclization reactions.

The most traditional and widely employed method for synthesizing the quinoxaline (B1680401) ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.orgchim.itnih.gov This approach is valued for its simplicity and the ready availability of starting materials.

The reaction typically proceeds by mixing an appropriately substituted ortho-phenylenediamine with a dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, often in a suitable solvent like ethanol (B145695) or acetic acid. sapub.orgsapub.org The reaction can be performed at room temperature or with heating to drive the cyclocondensation. sapub.orgthieme-connect.com The versatility of this method allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. researchgate.net For instance, the reaction of 4,5-dimethylphenylenediamine with butane-2,3-dione yields 2,3,6,7-tetramethylquinoxaline. thieme-connect.com

Diamine ReactantDicarbonyl ReactantProductReference
o-phenylenediamine (B120857)GlyoxalQuinoxaline sapub.org
4,5-dimethylphenylenediamineButane-2,3-dione2,3,6,7-tetramethylquinoxaline thieme-connect.com
o-phenylenediamineBenzil2,3-diphenylquinoxaline nih.gov

Oxidative cyclization offers an alternative route to quinoxalines, often starting from precursors that are not 1,2-dicarbonyl compounds. These methods typically involve an in-situ oxidation step to generate the reactive dicarbonyl species or facilitate the cyclization process.

One such strategy involves the reaction of o-phenylenediamines with α-hydroxy ketones. chim.it In this case, an oxidizing agent is required to convert the α-hydroxy ketone into the corresponding dicarbonyl compound, which then undergoes condensation with the diamine. Another approach utilizes the oxidative cyclization of α-halo ketones with o-phenylenediamines. chim.itnih.gov This reaction can proceed without the need for a catalyst, using water as a solvent at elevated temperatures. nih.gov Furthermore, fused quinoxaline derivatives can be synthesized via the ultrasound-irradiated catalyst-free reaction of substituted o-phenylenediamines in water. nih.gov

A distinct pathway to quinoxaline-5,8-diones involves the use of 2,3-dichloro-1,4-naphthoquinone as a starting material. This method provides a direct route to the quinoxaline-5,8-dione core. The synthesis begins with the chlorination of quinoxaline-2,3-dione to produce 2,3-dichloroquinoxaline (B139996). soton.ac.uk This intermediate can then undergo further reactions. While the direct conversion to the 5,8-dione is a subsequent step, this precursor is crucial for building the foundational quinoxaline structure.

A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones have been synthesized and shown to inhibit the proliferation of rat aortic smooth muscle cells. nih.gov This highlights the utility of substituted quinoxaline-5,8-diones in medicinal chemistry.

Targeted Functionalization and Introduction of the C-6 Amino Moiety

The introduction of an amino group at the C-6 position of the quinoxaline-5,8-dione core is a key step in the synthesis of the target compound. This functionalization can be achieved through various methods, including nucleophilic aromatic substitution.

A common strategy involves starting with a quinoxaline core bearing a good leaving group, such as a halogen, at the C-6 position. For example, 6-fluoroquinoxaline (B159336) can be used as a precursor. mdpi.com The fluoro group can be displaced by an amine through a nucleophilic aromatic substitution reaction. Microwave irradiation has been shown to significantly accelerate this type of reaction, allowing for the synthesis of 6-aminoquinoxalines in moderate to excellent yields within a short reaction time. mdpi.com For instance, the reaction of 6-fluoroquinoxaline with pyrrolidine (B122466) in the presence of potassium carbonate and DMSO under microwave irradiation at 200°C for 30 minutes yields 6-(1-pyrrolidinyl)-quinoxaline. mdpi.com

Another approach involves the reduction of a nitro group at the C-6 position. The synthesis can start with a 6-nitroquinoxaline (B1294896) derivative, which is then reduced to the corresponding 6-aminoquinoxaline. This method is advantageous when the corresponding nitro-substituted starting materials are readily available. The introduction of a bromo or nitro group at the C6-position of 2,3-dialkenyl-substituted quinoxalines has been explored for their potential against non-small-cell lung cancer cells. nih.gov

Green Chemistry Principles in Quinoxalinedione (B3055175) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to minimize environmental impact and improve efficiency. ijirt.orgrsc.orgjocpr.com This includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. ijirt.orgnih.gov

Significant progress has been made in developing catalyst-free and solvent-free methods for quinoxaline synthesis. researchgate.netresearchgate.net These approaches offer considerable advantages in terms of reduced waste, cost-effectiveness, and operational simplicity.

Catalyst-free protocols for the synthesis of quinoxalines have been reported, often utilizing greener solvents like water or ethanol, or even proceeding under solvent-free conditions. thieme-connect.comnih.govresearchgate.net For example, the cyclocondensation of aryl diamines and dicarbonyl compounds can be achieved in methanol (B129727) at room temperature in just one minute without a catalyst. thieme-connect.com Another efficient method involves the simple grinding of a substituted o-phenylene diamine and oxalic acid at room temperature under solvent-free conditions to produce 1,4-dihydro-quinoxaline-2,3-dione derivatives with high atom economy. ias.ac.in Ultrasound irradiation has also been employed as an energy-efficient technique to promote the synthesis of quinoxaline derivatives in the absence of a catalyst. researchgate.net

Reaction TypeConditionsAdvantagesReference
CyclocondensationMethanol, Room Temperature, 1 minCatalyst-free, Rapid thieme-connect.com
GrindingSolvent-free, Room TemperatureCatalyst-free, High atom economy ias.ac.in
Oxidative CyclizationWater, 80°CCatalyst-free nih.gov
Ultrasound IrradiationWater, Room TemperatureCatalyst-free, Energy-efficient nih.govresearchgate.net

Microwave-Assisted Synthetic Accelerations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. udayton.edunih.gov This technique has been successfully applied to the synthesis of various quinoxaline derivatives, offering a rapid and efficient alternative. udayton.edue-journals.in

The core of quinoxaline synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgchim.it Microwave irradiation can significantly accelerate this condensation. For instance, the synthesis of quinoxaline derivatives has been achieved in as little as 3.5 minutes under microwave conditions, with excellent yields ranging from 80-90%. e-journals.in This environmentally benign approach often proceeds in a solvent-free medium, further enhancing its "green" credentials. e-journals.intsijournals.com

One study demonstrated the synthesis of various quinoxaline derivatives by reacting o-phenylenediamine with different dicarbonyl compounds under microwave irradiation at 160 watts for just 60 seconds. tsijournals.com Another protocol involved adding a small amount of DMSO to the reaction mixture of a diamine and a dicarbonyl compound, followed by microwave irradiation for 3.5 minutes, resulting in high yields of the desired quinoxaline products. e-journals.in The use of a CEM Discovery Microwave Synthesizer, a single-mode cavity instrument, has been reported for carrying out these reactions at temperatures around 160°C for 5 minutes. udayton.edu

The advantages of this methodology extend beyond speed and yield. It often simplifies the work-up process and, in some cases, eliminates the need for a catalyst. tsijournals.comnih.gov The ability to perform these reactions in a solvent-free environment or with minimal solvent usage significantly reduces chemical waste. udayton.edue-journals.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

MethodReaction TimeYieldCatalyst/SolventReference
Conventional HeatingSeveral hoursLow to moderateOften required nih.gov
Microwave-Assisted30-40 minutes48-84%Ethanol nih.gov
Microwave-Assisted5 minutesHighSolvent-free udayton.edu
Microwave-Assisted3.5 minutes80-90%Solvent-free e-journals.in

Recyclable Catalyst Applications

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the synthesis of quinoxaline-5,8-diones and their analogues, several types of recyclable catalysts have shown significant promise. rsc.org

Heteropolyoxometalates supported on materials like alumina (B75360) have proven to be efficient and reusable catalysts for quinoxaline synthesis. nih.gov For example, Keggin-type heteropolyoxometalates such as AlCuMoVP and AlFeMoVP have been used for the condensation of o-phenylenediamines and 1,2-diketones at room temperature. nih.gov The CuH₂PMo₁₁VO₄₀ supported on alumina demonstrated higher activity, achieving a 92% yield of quinoxaline in toluene (B28343) after 2 hours. nih.gov A key advantage of these catalysts is their thermal stability and easy recovery, allowing for multiple reaction cycles without a significant loss of reactivity. nih.gov

Nano-catalysts also represent a frontier in recyclable catalysis for quinoxaline synthesis. rsc.org Magnetically separable nano-materials, such as MnFe₂O₄, have been employed to facilitate the condensation of vicinal diamines and 1,2-diketones at room temperature. chim.it The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling it to be reused for several cycles. rsc.org Similarly, nano-sulfated zirconia has been identified as a highly active catalyst among other nano-structured materials like ZnO, γ-alumina, and ZSM-5 zeolites for the synthesis of quinoxalines. rsc.org

Other notable recyclable catalysts include silica (B1680970) bonded S-sulfonic acid and nano-BF₃ SiO₂. nih.govrsc.org These solid acid catalysts are often non-corrosive, eco-friendly, and can be used in solvent-free conditions, further contributing to the sustainability of the synthetic process. rsc.org

Table 2: Performance of Recyclable Catalysts in Quinoxaline Synthesis

CatalystReaction ConditionsYieldReusabilityReference
AlCuMoVP on AluminaToluene, 25°C, 2h92%Multiple cycles nih.gov
AlFeMoVP on AluminaToluene, 25°C, 2h80%Multiple cycles nih.gov
MnFe₂O₄ nano-materialRoom TemperatureGoodAt least 4 cycles chim.it
Nano-sulfated zirconia-High- rsc.org

Regioselectivity and Stereochemical Control in Substituted Quinoxaline-5,8-dione Synthesis

Achieving regioselectivity and stereochemical control is a significant challenge in the synthesis of asymmetrically substituted quinoxaline-5,8-diones. The specific placement of substituents on the quinoxaline core is crucial as it profoundly influences the biological activity and physical properties of the molecule. niscpr.res.inmdpi.com

The synthesis of asymmetrically substituted quinoxalinol salen ligands provides an excellent example of regioselective control. nih.gov In this process, diamino-2-quinoxalinols are reacted with salicylaldehyde (B1680747) derivatives to produce 2-quinoxalinol imines as a single isomer in good yield. nih.gov The regioselectivity of this reaction has been confirmed through ¹⁵N labeling experiments. nih.gov

In the context of Diels-Alder reactions involving substituted-5,8-quinoxalinediones, computational calculations have been employed to model and predict the regioselectivity of the cycloaddition. niscpr.res.in These theoretical studies help in understanding the factors that govern the attack at either the quinonoid ring or the heterocyclic ring, providing a basis for designing syntheses that favor the desired regioisomer. niscpr.res.in

Stereochemical control is equally important, particularly when chiral centers are present. The synthesis of perhydroquinoxaline-based κ receptor agonists illustrates the challenges and strategies for controlling stereochemistry. nih.gov In one instance, the reaction of a triamine with dimethyl oxalate (B1200264) led to a racemic quinoxalinedione. nih.gov X-ray crystallography was instrumental in determining the trans-configuration of the annulated cyclohexane (B81311) and piperazine (B1678402) rings and the relative orientation of the substituents. nih.gov The development of stereoselective synthetic routes is critical for obtaining enantiomerically pure compounds, as different enantiomers can exhibit vastly different biological activities. nih.gov For instance, in a series of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, the S-isomer was found to be significantly more potent as an AMPA receptor agonist than the R-isomer. nih.gov

The substituent groups on the quinoxaline ring can also influence the chiroptical properties of the molecule. For example, unsubstituted and methyl-substituted steroidal quinoxalines have shown positive Cotton effects in their circular dichroism (CD) spectra, indicating a particular helicity. mdpi.com In contrast, chloro-substitution can lead to different CD behavior due to the electronic effects of the chlorine atom. mdpi.com

Chemical Reactivity and Derivatization Strategies of 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoxalinedione (B3055175) System

The reactivity of the 6-Amino-2,3-dimethylquinoxaline-5,8-dione system towards substitution reactions is governed by the electronic nature of both the pyrazine (B50134) and quinone rings, as well as the influence of the existing substituents.

Electrophilic Aromatic Substitution: The quinoxaline (B1680401) nucleus is generally electron-deficient, making classical electrophilic aromatic substitution challenging. However, the presence of the activating amino group at the C-6 position can direct electrophiles to the benzenoid ring. A key example of an electrophilic substitution reaction is sulfonation. The treatment of quinoxaline-2,3(1H,4H)-dione with chlorosulfonic acid leads to the formation of the 6-sulfonyl chloride derivative. temple.edu This intermediate is highly valuable for subsequent nucleophilic substitution reactions to introduce a variety of functional groups. temple.edu

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. rsc.org The substitution of halo-substituted quinoxalines is a common strategy for introducing new functionalities. For instance, 6-fluoroquinoxalines readily react with amines and nitrogen-containing heterocycles under microwave irradiation to yield a library of 6-aminoquinoxalines. mdpi.com This method is often preferred over the condensation of substituted ortho-phenylenediamines, as the required precursors for the latter are not always easily accessible. mdpi.com The reaction of 2,3-dichloroquinoxaline (B139996) with various sulfur and nitrogen nucleophiles is also a well-established method for producing symmetrically and asymmetrically 2,3-disubstituted quinoxalines. nih.gov In the context of the quinoxaline-5,8-dione (B3348068) core, nucleophilic substitution of a leaving group at the C-7 position by arylamino groups has been used to synthesize potent antiproliferative agents. nih.gov

Reaction TypeReagent/ConditionPosition of SubstitutionProduct Type
Electrophilic SubstitutionChlorosulfonic AcidC-66-Sulfonyl chloride derivative temple.edu
Nucleophilic SubstitutionAmines, N-heterocycles (with 6-fluoro precursor)C-66-Aminoquinoxaline derivatives mdpi.com
Nucleophilic SubstitutionSulfur/Nitrogen nucleophiles (with 2,3-dichloro precursor)C-2, C-32,3-Disubstituted quinoxalines nih.gov
Nucleophilic SubstitutionArylamines (with 7-chloro precursor)C-76-Arylamino-7-substituted-quinoxaline-5,8-diones nih.gov

Functional Group Interconversions Involving the C-6 Amino Moiety

The amino group at the C-6 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's properties.

One of the most fundamental reactions of aromatic amines is diazotization . Treatment of an amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. While the direct diazotization of this compound is not explicitly detailed in the provided literature, this reaction is a cornerstone of heterocyclic chemistry. For related amino-heterocycles like 3-aminoindoles and 3-aminopyrroles, diazotization can lead to stable diazonium species or subsequent products like azides or triazoles. researchgate.net These diazonium intermediates are exceptionally useful, serving as precursors for a variety of other functional groups through Sandmeyer-type reactions (introducing halides, cyano groups) or coupling reactions.

The amino group can also undergo acylation and sulfonylation . For example, the reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides. These reactions are crucial for creating linkers in drug design, as seen in the synthesis of quinoxaline-based PARP-1 inhibitors where a sulfonyl chloride intermediate is reacted with hydrazine (B178648) to form a sulfonohydrazide linker. temple.edu

Furthermore, the amino group can act as a nucleophile in substitution or condensation reactions. Its reaction with (alkoxymethylidene)malonic derivatives is a key step in the Gould-Jacobs reaction to form fused pyridone rings. researchgate.net The synthesis of 6-substituted purine (B94841) immunostimulants also relies on the reactivity of an amino group, demonstrating how it can be used to connect the core heterocycle to other moieties like amino acids via a linker. nih.gov

Reaction TypeReagentResulting Functional GroupPotential Application
DiazotizationNitrous Acid (NaNO₂, HCl)Diazonium Salt (-N₂⁺)Precursor for halides, CN, OH via Sandmeyer reaction researchgate.net
AcylationAcyl Halide (R-COCl)Amide (-NHCOR)Synthesis of bioactive molecules nih.gov
SulfonylationSulfonyl Halide (R-SO₂Cl)Sulfonamide (-NHSO₂R)Building blocks for inhibitors temple.edu
Condensation(Alkoxymethylidene)malonates(Quinoxalylamino)etheneIntermediate for fused heterocycles researchgate.net

Diels-Alder Cycloaddition Reactions of the Quinoxaline-5,8-dione Core as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.com Quinones are historically significant and effective dienophiles in this reaction due to their electron-deficient double bonds. nih.gov The quinoxaline-5,8-dione core, which contains an activated quinonoid system, serves as a useful dienophile for investigating regiospecific cycloadditions. niscpr.res.in

The cycloaddition can occur across the external quinone double bond (C-6/C-7). The regioselectivity of the reaction with unsymmetrical dienes is a key consideration. For instance, the Diels-Alder reaction of quinoxaline-5,8-diones with various dienes provides an attractive route to cycloadducts that are valuable building blocks for natural product synthesis and medicinal chemistry. niscpr.res.in Computational studies, such as those using AM1 level calculations, have been employed to model and predict the regioselectivity of these cycloadditions. niscpr.res.in The reaction of related quinone systems, like 8,8-dimethylnaphthalene-1,4,5(8H)-trione, with dienes such as cyclopentadiene, buta-1,3-diene, and 2,3-dimethylbuta-1,3-diene, consistently occurs at the external quinone double bond, yielding the corresponding adducts. rsc.org

The presence of the amino group at C-6 and methyl groups at C-2 and C-3 on the this compound would influence the electronics of the dienophile and thus the rate and regioselectivity of the Diels-Alder reaction, a factor that can be exploited for targeted synthesis.

DieneProduct TypeSignificance
Symmetrical Dienes (e.g., Buta-1,3-diene)Single CycloadductBuilding block for natural products niscpr.res.in
Unsymmetrical Dienes (e.g., 2-Methylbuta-1,3-diene)Mixture of RegioisomersDemonstrates regioselectivity principles rsc.org
Silyloxy Dienes (e.g., (E)-1-trimethylsilyloxybuta-1,3-diene)Regiospecific AdductPrecursor for further functionalization rsc.org

Transition Metal Complexation with Quinoxalinedione Ligands

Quinoxaline derivatives are excellent ligands for forming transition metal complexes due to the presence of nitrogen atoms in the pyrazine ring. tandfonline.comnih.gov These complexes are of great interest due to their potential applications in catalysis, materials science, and medicine, often exhibiting enhanced biological activity compared to the free ligands. tandfonline.comresearchgate.net

The this compound ligand can coordinate to metal ions through several potential sites: the nitrogen atoms of the pyrazine ring and the carbonyl oxygen atoms of the dione (B5365651) moiety. The amino group could also participate in coordination, making it a potentially multidentate ligand.

Research has shown the synthesis and characterization of mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands derived from quinoxalin-2(1H)-one. nih.gov In these complexes, the ligand can act as a tridentate NNO donor or a tetradentate ONNO donor. nih.gov The resulting metal complexes often exhibit specific geometries, such as tetrahedral or octahedral, which influence their properties. tsijournals.com The complexation of quinolone antibiotics with metal ions like Mn(II), Cu(II), and Cr(III) through their carboxylic acid and carbonyl oxygen atoms is a well-studied area, highlighting the affinity of such functionalities for metal coordination. tsijournals.com

The formation of metal complexes can significantly alter the electronic properties and reactivity of the quinoxaline ligand, which is a key strategy in the development of new therapeutic agents and functional materials. tandfonline.comresearchgate.net

Metal IonLigand TypeCoordination SitesResulting Geometry (Example)
Co(II), Ni(II), Zn(II)Quinoxaline Schiff BaseONNOTetrahedral/Octahedral nih.gov
Cu(II)Quinoxaline Schiff BaseNNOTetrahedral/Octahedral nih.gov
Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Functionalized Quinoxalin-2(1H)-oneN, O donorsVaried (e.g., Trigonal Bipyramidal) nih.govresearchgate.net
Cr(III)Quinolone AntibioticCarboxyl O, Carbonyl OOctahedral tsijournals.com

Rearrangement Pathways of Substituted Quinoxalinediones

Rearrangement reactions offer pathways to structurally complex and often unexpected molecular architectures from simpler precursors. For substituted quinoxalinediones, several rearrangement pathways can be envisaged, although specific examples for this compound are not prevalent in the reviewed literature.

One potential pathway involves rearrangements of fused heterocyclic systems derived from quinoxalines. For example, the Claisen-rearrangement of O-allylated 4-hydroxy-2-quinolones to C-allylated derivatives is a known transformation. mdpi.com Such rearrangements could potentially be applied to quinoxalinedione systems with appropriate substitution.

Another possibility involves ring-opening and ring-closing sequences. Fused aziridines, which can be formed from quinoxalines, are known to undergo thermal or photochemical ring-opening to form azomethine ylides, which can then participate in further reactions or rearrangements. mdpi.com

The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can involve rearrangement-like steps. nih.gov While not a direct rearrangement of the quinoxalinedione core itself, this principle could be applied to derivatives of this compound where the amino group is further substituted, leading to novel spiro-fused heterocycles. nih.gov

Formation of Heterocyclic Fused Systems from this compound Derivatives

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused polycyclic heterocyclic systems. The presence of the reactive amino group is key to these annulation strategies.

A prime example is the Gould-Jacobs reaction . The treatment of 2,3-dimethylquinoxalin-6-amine (B1295510) with (alkoxymethylidene)malonic acid derivatives leads to the formation of (quinoxalylamino)ethenes. Subsequent thermal cyclization of these intermediates yields angularly annelated pyrido[3,2-f]quinoxalin-10-ones, which are tricyclic fused systems. researchgate.net

Domino reactions provide an efficient route to fused heterocycles. Metal-free, multi-step domino reactions have been developed to synthesize novel quinazoline-thiohydantoin fused frameworks from readily available starting materials, highlighting a modern approach to building molecular complexity. chemrxiv.org Similarly, microwave-assisted ring closure of hetarylguanidines using carbonylating reagents is an effective method for creating fused 1,3,5-triazine (B166579) rings. researchgate.net This strategy could be adapted to this compound by first converting the amino group into a guanidine (B92328) moiety.

Furthermore, intramolecular cyclization of N-substituted aromatic diamines is a general strategy for quinoxaline synthesis itself, and this principle can be extended to build additional rings onto the quinoxaline core. sapub.org The synthesis of N-fused heterocycles through aromatization-driven acyl transfer of heteroaryl ketones represents another innovative strategy that could potentially be applied to quinoxaline derivatives. nih.gov

Reaction Name/TypeReactant with Amino-QuinoxalineFused Ring System Formed
Gould-Jacobs Reaction(Alkoxymethylidene)malonatesPyrido[3,2-f]quinoxaline researchgate.net
Domino Reaction (Hypothetical)Isothiocyanates, etc.Thiohydantoin-fused quinoxaline chemrxiv.org
Microwave-Assisted Ring Closure (Hypothetical)Phenyl isocyanate (on guanidine derivative)Triazino-fused quinoxaline researchgate.net
Intramolecular CyclizationPrecursors with appropriate side chainsVarious fused systems sapub.org

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While experimental NMR spectra for 6-Amino-2,3-dimethylquinoxaline-5,8-dione are not widely published, a detailed prediction of its spectral features can be made based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The two methyl groups at positions 2 and 3 are chemically equivalent and would likely appear as a single sharp singlet. The protons of the amino group would also produce a singlet, though its chemical shift could vary depending on the solvent and concentration. The vinyl proton on the quinone ring is expected to be a singlet as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at the lowest field (highest ppm value). The carbons of the pyrazine (B50134) and quinone rings will appear in the aromatic region, with those bonded to nitrogen atoms showing characteristic shifts. The methyl carbons will be found at the highest field (lowest ppm value).

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would show correlations between coupled protons, although for this specific molecule, minimal correlations are expected due to the isolated nature of the vinyl proton. An HSQC spectrum would be more informative, correlating each proton signal with its directly attached carbon atom, thus confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Methyl (2,3-CH₃)~2.5Singlet6H
Amino (6-NH₂)Variable (e.g., 5.0-6.0)Singlet (broad)2H
Vinyl (7-H)~6.2Singlet1H

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Methyl (2,3-CH₃)~20
C-7~108
C-4a, C-8a~130-145
C-2, C-3~155
C-6~150
Carbonyl (C-5, C-8)~180

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₉N₃O₂. sci-toys.com High-resolution mass spectrometry (HRMS) would be able to confirm this by providing a highly accurate mass measurement. The expected fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavages characteristic of quinone compounds. This could include the loss of carbon monoxide (CO) molecules from the quinone ring. researchgate.net The presence of the methyl and amino groups would also lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or the elimination of ammonia (B1221849) (NH₃) or related fragments. The study of fragmentation patterns of similar quinone structures suggests that the quinone ring itself is often a stable fragment. rsc.orgacs.orgrsc.org

Molecular Weight and Exact Mass of this compound

Parameter Value
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight219.20 g/mol
Exact Mass219.0695 g/mol

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the quinone ring, typically appearing in the region of 1650-1700 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amino group would be observed as one or two bands in the range of 3300-3500 cm⁻¹. ucla.edu The C-H stretching vibrations of the methyl groups and the vinyl group would appear around 2850-3100 cm⁻¹. vscht.cz The stretching vibrations of the C=N and C=C bonds within the aromatic and pyrazine rings would be found in the 1500-1650 cm⁻¹ region. pressbooks.pub

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (N-H)Stretch3300 - 3500Medium
Aromatic/Vinyl (C-H)Stretch3000 - 3100Medium
Aliphatic (C-H)Stretch2850 - 2960Medium
Carbonyl (C=O)Stretch1650 - 1700Strong
Aromatic (C=C)Stretch1500 - 1600Medium-Strong
Pyrazine (C=N)Stretch1550 - 1650Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands due to the presence of the extended π-system of the quinoxaline-dione core.

The spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic and quinone systems. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoxaline-dione core. mdpi.com This is due to the donation of the nitrogen lone pair into the aromatic system, which extends the conjugation and lowers the energy gap for electronic transitions. The n→π* transitions, originating from the lone pairs on the nitrogen and oxygen atoms, would also be present, typically as weaker bands at longer wavelengths.

Expected UV-Vis Absorption Maxima for this compound

Type of Transition Expected Wavelength Range (nm) Relative Intensity
π→π250 - 400High
n→π400 - 500Low

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. As of the time of this writing, a crystal structure for this compound has not been reported in the searched literature.

However, based on the 2D structure, it can be inferred that the quinoxaline-dione ring system is likely to be largely planar. The amino group and the methyl groups would be attached to this planar core. In the solid state, it is expected that intermolecular hydrogen bonding would occur between the amino group of one molecule and the carbonyl oxygen atoms of neighboring molecules. These interactions would play a significant role in the packing of the molecules in the crystal lattice. The planarity of the core structure would also allow for potential π-π stacking interactions between adjacent molecules.

Computational and Theoretical Investigations of 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a widely used tool for calculating the properties of atoms, molecules, and solids, aiming for a quantitative understanding based on the fundamental laws of quantum mechanics. mpg.de Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it computationally feasible for larger systems. mpg.de

For 6-Amino-2,3-dimethylquinoxaline-5,8-dione, DFT calculations would be instrumental in elucidating its fundamental electronic properties. Such calculations can determine the molecule's optimized geometry, showing the most stable arrangement of its atoms. Key electronic parameters like the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) would be calculated. diva-portal.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify electron-rich and electron-poor regions. These maps are crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. The location of the amino group and the dione (B5365651) system on the quinoxaline (B1680401) core would create distinct regions of electrostatic potential, guiding potential intermolecular interactions. Studies on other quinoxaline derivatives have successfully used DFT to correlate such quantum chemical parameters with experimental activities, such as corrosion inhibition or suitability as electron-transporting materials in organic solar cells. researchgate.netnih.gov These calculations can also predict redox potentials, which is particularly relevant for the quinone moiety, a known redox-active functional group. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of a system, revealing conformational changes and intermolecular interactions that are not apparent from static structures. wikipedia.orgnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. wikipedia.orgresearchgate.net The simulation would track the trajectory of every atom over a set period, often nanoseconds to microseconds. researchgate.netbioinformaticsreview.com This allows for a thorough exploration of the molecule's conformational landscape. nih.gov The flexibility of the quinoxaline ring and the rotation of the methyl and amino groups can be assessed.

The primary outputs of MD simulations include analyses of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to measure its compactness. nih.gov Moreover, MD simulations are invaluable for studying intermolecular interactions. The formation and lifetime of hydrogen bonds between the amino and dione groups of the molecule and surrounding water molecules could be quantified. acs.org This provides insight into the molecule's solubility and how it might interact with the active site of a protein, where water molecules often play a crucial role. By revealing how a molecule's conformation changes over time, MD simulations offer a bridge between its static structure and its biological function. nih.govacs.org

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, used for virtual screening of compound libraries and for understanding the molecular basis of a ligand's activity. wikipedia.orgfrontiersin.org The process involves a search algorithm to generate various binding poses and a scoring function to rank them based on their predicted binding affinity. wikipedia.orgescholarship.orgslideshare.net

In the context of this compound, docking studies would be performed to predict its binding mode and affinity to a specific biological target. Given that various quinoxaline derivatives have been investigated as inhibitors of enzymes like EGFR, COX-2, thymidine (B127349) phosphorylase, and histone deacetylase, one of these could be selected as a hypothetical target. rsc.orgmdpi.comfrontiersin.org The docking simulation would place the quinoxaline compound into the active site of the target protein, and the scoring function would estimate the binding energy.

The results would reveal the key interactions responsible for binding, such as hydrogen bonds between the amino or carbonyl groups and amino acid residues in the active site, as well as hydrophobic and pi-pi stacking interactions involving the quinoxaline ring system. nih.govnih.gov For example, studies on other quinoxaline-based inhibitors have shown specific hydrogen bond formation and hydrophobic interactions to be critical for their inhibitory activity. mdpi.comnih.govnih.gov This information is vital for lead optimization, suggesting chemical modifications to the ligand that could enhance its binding affinity and selectivity. rsc.org

Below is an illustrative table showing the kind of data a molecular docking study might generate for this compound against a hypothetical protein target, based on typical results for similar compounds.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5ASP150, LYS45Hydrogen Bond (with amino group)
PHE80Pi-Pi Stacking (with quinoxaline ring)
LEU25, VAL33Hydrophobic
Hypothetical Dehydrogenase B-7.2SER100, GLN102Hydrogen Bond (with dione carbonyls)
TYR200Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of more potent analogues and reducing the time and cost of drug discovery. youtube.comimist.ma

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) would be required. nih.gov For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its steric, electronic, and hydrophobic characteristics. nih.gov Statistical methods, like multiple linear regression, are then used to build an equation that relates the descriptors to the activity. nih.gov

Studies on quinoxaline derivatives have successfully employed QSAR to identify key molecular features for anticancer activity. nih.gov For instance, a model might reveal that higher hydrophilicity and specific dipole moments are correlated with increased potency. nih.govresearchgate.net Once a statistically robust and predictive QSAR model is established, it can be used to screen a virtual library of novel analogues of this compound. mdpi.com This allows chemists to prioritize the synthesis of compounds that are predicted to have the highest activity, accelerating the lead optimization process. mdpi.comyoutube.com

The following table provides examples of molecular descriptors that are typically used in QSAR studies.

Descriptor ClassExample DescriptorProperty Described
ElectronicDipole MomentOverall polarity of the molecule
HOMO/LUMO EnergyElectron-donating/accepting ability
StericMolecular WeightSize of the molecule
Molar RefractivityVolume and polarizability
HydrophobicLogPPartition coefficient between octanol (B41247) and water
TopologicalTopological Polar Surface Area (TPSA)Surface area of polar atoms, relates to permeability

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to investigate the detailed mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.comnih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For this compound, mechanistic computational studies could be applied to several areas. First, the synthesis of the molecule itself could be investigated. For example, the reaction between 1,2-diaminobenzene derivatives and a substituted 1,2-dicarbonyl compound is a common route to quinoxalines. journalirjpac.com DFT calculations could model this condensation reaction, calculating the activation energies for each step and identifying the rate-limiting transition state. This can help in optimizing reaction conditions to improve yield.

Second, these studies can predict potential metabolic pathways. The quinone moiety is susceptible to reduction, and the molecule could undergo various phase I and phase II metabolic reactions in the body. Computational methods can model these enzymatic reactions, such as oxidation or conjugation, predicting the most likely metabolites. northwestern.edu By calculating the free energy barriers for different potential pathways, the most energetically favorable route can be determined. nih.gov This information is crucial in drug development for understanding a compound's metabolic stability and identifying potentially toxic byproducts. mdpi.com

Mechanistic Insights into in Vitro Biological Activities of 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione and Analogues

Enzyme Inhibition Mechanisms

The ability of 6-Amino-2,3-dimethylquinoxaline-5,8-dione and its analogues to inhibit key enzymes is a cornerstone of their biological activity. The inherent reactivity of the quinone moiety often dictates their inhibitory pathways, which can range from competitive binding to redox-cycling and covalent modification.

Coenzyme Q Inhibition Pathways

While direct studies on this compound are limited, the structural similarity of the quinone core to Coenzyme Q (Ubiquinone) suggests a potential for interference with mitochondrial respiratory chain function. Quinone-based compounds are well-known inhibitors of mitochondrial dehydrogenases. Their mechanism often involves competing with Coenzyme Q for its binding site on respiratory complexes, thereby disrupting electron transport and cellular energy production. The redox potential of the quinoxaline-dione scaffold allows it to intercept electrons, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress, further contributing to cellular dysfunction.

Dual-Specificity Phosphatase (Cdc25B) Modulatory Activity

Cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, activating cyclin-dependent kinases (CDKs) to drive cell proliferation. nih.gov Their overexpression in various human tumors makes them an attractive target for anticancer drug development. nih.gov Quinone-containing compounds, particularly those of the quinoline-5,8-quinone class, are among the most potent Cdc25 inhibitors identified. nih.govresearchgate.net

The primary mechanism for Cdc25B inhibition by these quinone analogues involves the irreversible oxidation of the essential cysteine residue within the enzyme's active site. nih.gov This process is often mediated by the generation of intracellular ROS. nih.govresearchgate.net The inhibitory activity of some para-quinones can be lessened by the addition of reducing agents or catalase, confirming a redox-dependent mechanism. nih.gov The biological effect of quinoxaline (B1680401) derivatives has been correlated with their Lowest Unoccupied Molecular Orbital (LUMO) energy, a principle that also applies to the design of Cdc25 inhibitors. nih.gov Derivatives of quinoline-5,8-dione have demonstrated potent inhibition of Cdc25B and have induced apoptosis and cell cycle arrest in cancer cell lines, with IC₅₀ values in the low micromolar range. sciety.org

Table 1: In Vitro Cdc25B Inhibitory Activity of Selected Quinoline-5,8-dione Analogues

Compound Cell Line IC₅₀ (µM) Reference
D3a (2-(4-methylpiperidin-1-yl)ethylamino derivative) Leukemia Cells 0.21 - 1.22 sciety.org
D3a (2-(4-methylpiperidin-1-yl)ethylamino derivative) Colorectal Cancer Cells 0.13 - 1.5 sciety.org
D11a (2-(dimethylamino)ethylamino derivative) Leukemia Cells 0.21 - 1.22 sciety.org
D11a (2-(dimethylamino)ethylamino derivative) Colorectal Cancer Cells 0.13 - 1.5 sciety.org

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Mechanisms

p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism and is a validated target for herbicides. nih.govnih.gov Inhibition of HPPD leads to a depletion of plastoquinone (B1678516) and tocopherol (Vitamin E), causing bleaching of plant tissues and ultimately death. nih.govnih.gov

Novel herbicides have been developed based on a triketone-quinoxaline scaffold. aliyuncs.comhep.com.cnhep.com.cn The mechanism of these inhibitors is well-characterized. The triketone moiety chelates the Fe(II) ion in the active site of HPPD in a bidentate fashion. hep.com.cnhep.com.cn Concurrently, the quinoxaline ring engages in crucial π-π stacking interactions with phenylalanine residues (e.g., Phe381 and Phe424 in Arabidopsis thaliana HPPD), which stabilizes the binding of the inhibitor within the active site. hep.com.cnhep.com.cn This dual interaction leads to potent enzyme inhibition. Although this compound itself is not a triketone, its quinoxaline core is a key pharmacophore in this class of inhibitors, suggesting its potential to be developed into an HPPD inhibitor.

Table 2: HPPD Inhibitory Activity of Triketone-Quinoxaline Analogues

Compound Target IC₅₀ (µmol·L⁻¹) Reference
Compound 7d (2-(2,3-dimethyl-8-(o-tolyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one) Arabidopsis thaliana HPPD 0.317 - 0.891 (range for series) hep.com.cnhep.com.cn
Compound III-5 Arabidopsis thaliana HPPD Potent Inhibition nih.gov

Receptor Binding and Modulation (e.g., Ionotropic Glutamate (B1630785) Receptors and Deprotonation Effects)

Ionotropic glutamate receptors (iGluRs), including AMPA, kainate (KA), and NMDA receptors, are fundamental to fast excitatory neurotransmission in the central nervous system. nih.gov Analogues of the target compound, specifically quinoxaline-2,3-diones, are well-established as competitive antagonists at AMPA and KA receptors. researchgate.netnih.gov

Structure-activity relationship studies have revealed that the quinoxaline-2,3-dione scaffold acts as a bioisostere of the α-amino acid portion of glutamate. nih.gov A key mechanistic insight is the role of deprotonation. At physiological pH, the N1 proton of the quinoxaline-2,3-dione ring is acidic and can be removed, allowing the compound to interact with the receptor binding site as an anion. researchgate.net This negative charge is crucial for mimicking the γ-carboxylate of glutamate and anchoring the antagonist in the ligand-binding domain. The substitution pattern on the benzene (B151609) ring of the quinoxaline scaffold is critical for tuning the selectivity towards different iGluR subtypes. nih.gov For instance, incorporating an acid functionality at the 6-position has been used to modulate selectivity between AMPA, NMDA, and KA receptors, with some analogues achieving high affinity and selectivity for a single subtype like GluK1 or GluK3. nih.gov

Inhibition of Specific Intracellular Signaling Pathways (e.g., Extracellular Signal-Regulated Kinase 1/2 pathway)

The extracellular signal-regulated kinase (ERK) 1/2 pathway is a central component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a common feature of many cancers. A study of a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated potent antiproliferative activity against rat aortic smooth muscle cells. nih.gov A mechanistic investigation revealed that the inhibitory effect of a representative compound from this series was mediated by the modulation of the ERK1/2 signaling pathway. nih.govresearchgate.net This finding indicates that quinoxaline-5,8-dione (B3348068) analogues can exert their cytostatic effects by directly interfering with key intracellular signaling cascades that control cell growth.

Mechanisms of Antiviral Activity in In Vitro Systems (e.g., Inhibition of SARS-CoV-2 Protease, RNA-binding Activity)

The quinoxaline scaffold has emerged as a promising framework for the development of antiviral agents, including those targeting coronaviruses like SARS-CoV-2. nih.govnih.gov The mechanisms are varied and target different stages of the viral life cycle.

One of the most critical targets for anti-coronaviral therapy is the main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and enabling viral replication. nih.govresearchgate.net Quinoxaline-based molecules, such as Glecaprevir (an approved HCV protease inhibitor), have been investigated for their potential to inhibit SARS-CoV-2 Mpro due to structural similarities between the viral proteases. nih.gov Furthermore, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potential inhibitors of SARS-CoV-2 Mpro. nih.gov

Another antiviral strategy involves targeting the viral nucleocapsid (N) protein. The N protein is crucial for encapsulating the viral RNA genome. An analogue of the title compound, 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, was identified as an inhibitor of coronavirus replication. nih.gov Agents that target the N protein can disrupt the formation of new viral particles, representing an important mechanism of antiviral activity. nih.gov

In Vitro Antimicrobial Mechanisms

The antimicrobial effects of this compound and related quinoxaline compounds are attributed to various mechanisms of action that disrupt essential cellular processes in bacteria and fungi.

Research into the antibacterial properties of quinoxaline derivatives has revealed their potential to inhibit the growth of Gram-positive bacteria, including multidrug-resistant strains. The primary mechanism appears to be the disruption of the bacterial cell membrane's structural integrity.

Detailed studies on C-2 amine-substituted quinoxaline analogues have shown that these compounds can compromise the bacterial cell membrane. nih.govrsc.org This disruption leads to the leakage of vital intracellular components, ultimately resulting in bacterial cell death. nih.govrsc.org The introduction of a primary or secondary amino group into the quinoxaline structure has been identified as a crucial factor influencing the antibacterial potency and spectrum of these compounds. nih.gov It is believed that the amino residue can form a cationic configuration, which may enhance the interaction with the negatively charged bacterial cell membrane, thereby improving its disruptive efficacy. nih.gov

Furthermore, some quinoxaline derivatives have demonstrated the ability to disperse established bacterial biofilms, which are notoriously difficult to eradicate. For instance, a potent broad-spectrum antibacterial agent among the C-2 amine-substituted analogues was found to effectively reduce the viability of Methicillin-resistant Staphylococcus aureus (MRSA) cells within a biofilm. nih.gov This suggests that these compounds not only kill planktonic bacteria but also interfere with the protective matrix of biofilms.

The antibacterial activity of various quinoxaline derivatives against Gram-positive bacteria is summarized in the table below.

Compound/AnalogueGram-Positive BacteriaActivity/MICReference
C-2 amine-substituted quinoxaline analogues (5m-5p)S. aureus4–16 μg/mL nih.gov
C-2 amine-substituted quinoxaline analogues (5m-5p)B. subtilis8–32 μg/mL nih.gov
C-2 amine-substituted quinoxaline analogues (5m-5p)MRSA8–32 μg/mL nih.gov
Symmetrically disubstituted quinoxalines (2d, 3c, 4, 6a)Bacillus subtilis16 µg/mL semanticscholar.org

MIC: Minimum Inhibitory Concentration

In addition to their antibacterial properties, this compound analogues have exhibited notable antifungal activity against a range of pathogenic fungi. The mechanisms underlying their antifungal action are multifaceted, though not as extensively elucidated as their antibacterial counterparts.

Several studies have reported the in vitro antifungal activity of various quinoxaline derivatives against species such as Aspergillus niger and Candida albicans. nih.gov The antifungal efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.

For instance, novel quinoxaline-triazole compounds have been synthesized and evaluated for their antifungal effects against various Candida species. acs.org One particular compound, 5d, demonstrated significant activity against Candida glabrata and Candida krusei, with a MIC90 of 2 μg/mL, which was comparable to or even better than the standard antifungal drug fluconazole (B54011) in the case of C. krusei. acs.org The ability of some of these compounds to inhibit biofilm formation is another important aspect of their antifungal potential. acs.org

The antifungal activity of various quinoxaline derivatives is presented in the table below.

Compound/AnalogueFungal StrainActivity/MICReference
Quinoxaline-triazole compound 5dCandida glabrataMIC90 = 2 μg/mL acs.org
Quinoxaline-triazole compound 5dCandida kruseiMIC90 = 2 μg/mL acs.org
Quinoxaline-triazole compound 5dCandida albicansMIC90 = 4 μg/mL acs.org
Quinoxaline-triazole compound 5dCandida tropicalisMIC90 = 4 μg/mL acs.org
Pentacyclic quinoxaline compound 10Candida albicans16 µg/mL semanticscholar.org
Pentacyclic quinoxaline compound 10Aspergillus flavus16 µg/mL semanticscholar.org

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms

While the precise molecular targets are still under investigation for many of these compounds, the broad-spectrum activity of quinoxaline derivatives suggests that they may act on fundamental cellular processes common to various microbial pathogens.

Non Biological Advanced Applications of Quinoxalinedione Derivatives

Optoelectronic Materials and Electroluminescent Applications

Quinoxaline (B1680401) derivatives are increasingly utilized in the development of organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The core structure of 6-Amino-2,3-dimethylquinoxaline-5,8-dione is inherently suited for these applications. The quinoxaline-dione moiety functions as an electron-accepting unit, a critical component in materials designed for organic electronics.

The strategic placement of an amino group at the 6-position and methyl groups at the 2- and 3-positions significantly modulates the electronic properties of the molecule. The amino group, a potent electron donor, and the quinone ring, an electron acceptor, form an intramolecular donor-acceptor (D-A) system. This architecture can lower the bandgap of the material, shifting its absorption and emission properties towards longer wavelengths in the visible spectrum. This tunability is a highly desirable feature for creating electroluminescent materials that can emit light of specific colors in OLED displays.

Furthermore, the inherent rigidity of the quinoxaline ring contributes to high thermal stability and glass transition temperatures in materials, leading to more durable and long-lasting electronic devices. While specific performance data for this compound is not widely reported, the characteristics of similar quinoxaline-based D-A systems suggest its potential as an efficient electroluminescent material, either as a host or a dopant in the emissive layer of an OLED.

Organic Semiconductors and Charge Transport Materials

The performance of organic electronic devices like Organic Field-Effect Transistors (OFETs) relies heavily on the charge transport capabilities of the organic semiconductor layer. Quinoxaline derivatives are recognized as promising materials for this purpose, often exhibiting excellent electron-transporting (n-type) properties due to the electron-deficient nature of the pyrazine (B50134) ring.

The this compound structure is particularly interesting in this context. The electron-withdrawing dione (B5365651) functionality enhances its affinity for electrons, making it a strong candidate for an n-type semiconductor. Theoretical studies on related quinoxaline-dione systems have shown that their Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be effectively tuned to facilitate electron injection from common electrodes.

Table 1: Charge Transport Properties of Selected Organic Semiconductor Materials Note: Data for related compounds are shown to illustrate typical performance.

Compound Mobility (cm²/Vs) On/Off Ratio Device Type
2,6-Diphenyl anthracene (p-type) 34 > 10^6 OFET
2,6-dipyridyl anthracene-b (p-type) 12.73 (theoretical) N/A OFET
Pyrazino[2,3-g]quinoxaline-2,7-dione copolymer (ambipolar) 4.82 x 10⁻² (hole) ~10^5-10^6 OFET

This table presents data for representative organic semiconductors to provide context for the potential performance of quinoxaline-dione based materials. rsc.orgresearchgate.net

Photoinitiators of Polymerization Systems

Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer, a technique crucial in industries ranging from 3D printing to dental fillings and coatings. Quinoxaline derivatives have emerged as a promising class of photoinitiators, particularly for polymerization initiated by visible light, which is safer and allows for deeper light penetration than UV light. mdpi.comresearchgate.net

These compounds typically function as Type II photoinitiators. In such a system, the quinoxaline derivative acts as a photosensitizer. Upon absorbing light, it gets promoted to an excited state and then interacts with a co-initiator (often a hydrogen or electron donor) to generate the free radicals that start the polymerization process. researchgate.net

The effectiveness of a photoinitiator is determined by its light-absorption characteristics (molar extinction coefficient and absorption wavelength). The structure of this compound, with its extended conjugation and donor-acceptor character, is expected to absorb light strongly in the near-UV or visible range. This makes it a potential candidate for initiating polymerization using low-energy light sources like LEDs. For instance, studies on 2,3-dimethylquinoxaline have shown its utility as a UV photoinitiator when paired with an electron donor like N-methyldiethanolamine (MDEA). researchgate.net The addition of the amino and dione groups would shift the absorption to longer wavelengths, making it suitable for visible light applications.

Building Blocks for Complex Supramolecular and Polycyclic Architectures

The rigid and planar structure of the quinoxaline-dione core makes it an excellent building block for constructing larger, complex molecular systems. These include polycyclic aromatic structures and supramolecular assemblies like porphyrin arrays and Covalent Organic Frameworks (COFs).

Research has demonstrated that 2,3-dimethylquinoxaline-5,8-dione can undergo Diels-Alder reactions, a powerful tool in organic synthesis for forming new rings. This reactivity allows it to serve as a starting material for building extended, fused-ring systems, which are of great interest for their unique electronic and optical properties.

Furthermore, quinoxaline units have been successfully incorporated into porphyrin structures, creating quinoxalino[2,3-b]porphyrins. researchgate.net These hybrid molecules combine the distinct properties of both porphyrins (strong light absorption, catalytic activity) and quinoxalines (electron-accepting ability). The 6-amino group on the this compound molecule provides a crucial reactive handle for further functionalization. This amino group can be used to link the quinoxaline unit to other molecular components, for example, through amide bond formation or by serving as a coordination site in metal-organic frameworks. This versatility makes it a valuable synthon for creating advanced materials with tailored properties for applications in catalysis, sensing, and gas storage. chemrxiv.org

Emerging Research Avenues and Future Perspectives for 6 Amino 2,3 Dimethylquinoxaline 5,8 Dione

Development of Innovative and Sustainable Synthetic Routes

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.it For 6-Amino-2,3-dimethylquinoxaline-5,8-dione, this would traditionally involve the reaction of 1,2,4-triaminobenzene with 2,3-butanedione, followed by oxidation. However, the pursuit of greener and more efficient synthetic strategies is a key focus of contemporary research.

Recent advancements in synthetic methodology are moving towards more sustainable approaches. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Use of green catalysts: Researchers are exploring the use of recyclable and environmentally benign catalysts, such as clay-based reagents like bentonite (B74815) K-10 and metal triflates. nih.govencyclopedia.pub

One-pot synthesis: Combining multiple reaction steps into a single procedure enhances efficiency and reduces waste. nih.gov

Aqueous reaction media: Utilizing water as a solvent aligns with the principles of green chemistry. nih.govchim.it

These modern methods offer pathways to synthesize quinoxaline (B1680401) derivatives, including potentially this compound, in a more environmentally friendly and cost-effective manner.

Exploration of Advanced Derivatization Strategies for Tailored Functionalization

The functional groups of this compound—the amino group and the quinone ring—provide rich opportunities for derivatization to fine-tune its properties.

Amino Group Modification: The amino group at the 6-position is a prime site for modification to create a library of derivatives with diverse functionalities. For instance, acylation or sulfonylation can introduce various substituents. Research on related quinoxaline structures has shown that such modifications can significantly impact biological activity. tandfonline.com

Quinone Ring Chemistry: The quinone moiety is electrochemically active and can undergo various reactions. This allows for the introduction of different substituents onto the quinone ring, potentially altering the electronic properties and biological activity of the molecule.

C-H Functionalization: Direct C-H functionalization is an emerging and powerful tool in organic synthesis. nih.govmdpi.com This approach allows for the direct attachment of new functional groups to the quinoxaline core without the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.

Table 1: Potential Derivatization Strategies and Their Expected Outcomes

Functionalization SiteReaction TypePotential ReagentsExpected Outcome
6-Amino GroupAcylationAcid chlorides, AnhydridesFormation of amides, modulation of electronic properties and biological activity.
6-Amino GroupSulfonylationSulfonyl chloridesFormation of sulfonamides, potentially enhancing biological efficacy. tandfonline.com
Quinoxaline CoreC-H Arylation/AlkylationAryl/alkyl halides, hydrazines with a photocatalystIntroduction of diverse substituents for structure-activity relationship studies. mdpi.com
Quinone RingNucleophilic AdditionThiols, AminesModification of the quinone moiety, altering redox potential and biological targets.

Integration of Multi-Scale Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of novel compounds.

Molecular Docking and Dynamics Simulations: These computational tools are invaluable for predicting how this compound and its derivatives might interact with biological targets. nih.govrsc.orgnih.gov By simulating the binding of these molecules to the active sites of proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govrsc.org For example, docking studies have been used to predict the binding of quinoxaline derivatives to targets like the epidermal growth factor receptor (EGFR). nih.gov

Quantum Mechanical Calculations: These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing derivatives with specific electronic characteristics.

In Silico ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage assessment helps to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. udhtu.edu.ua

Discovery of Undiscovered Mechanistic Biological Targets in Controlled In Vitro Environments

While the broader class of quinoxalines is known to exhibit a wide range of biological activities, the specific targets of this compound are not yet fully elucidated. nih.gov In vitro screening against a panel of biological targets is a critical step in uncovering its therapeutic potential.

Kinase Inhibition Assays: Many quinoxaline derivatives have shown activity as kinase inhibitors, which are crucial in cancer therapy. rsc.org Screening against a broad panel of kinases could reveal novel targets for this compound.

Enzyme Inhibition Assays: Quinoxalines have been investigated as inhibitors of various enzymes. tandfonline.com For example, some derivatives have been found to inhibit α-glucosidase and phospholipase A2. tandfonline.com

Antiproliferative Assays: Testing the compound against various cancer cell lines can identify its potential as an anticancer agent. nih.govnih.gov Studies on related quinoxaline-5,8-diones have demonstrated their ability to inhibit the proliferation of vascular smooth muscle cells. nih.gov

Antimicrobial and Antiviral Screening: The quinoxaline scaffold is present in some natural antibiotics and synthetic derivatives have shown antimicrobial and antiviral properties. nih.govudhtu.edu.ua

Table 2: Potential In Vitro Biological Assays for Target Discovery

Assay TypePotential Target ClassExample TargetsTherapeutic Area
Kinase InhibitionProtein KinasesEGFR, VEGFR, c-Kit nih.govrsc.orgnih.govOncology
Enzyme InhibitionHydrolases, Oxidoreductasesα-glucosidase, Phospholipase A2 tandfonline.comDiabetes, Inflammation
AntiproliferativeCancer Cell LinesA549 (Lung), HeLa (Cervical), MCF-7 (Breast) nih.govnih.govOncology
AntimicrobialBacteria, FungiMycobacterium tuberculosis nih.govInfectious Diseases

Potential in Advanced Materials Science and Engineering for Novel Device Fabrication

The unique electronic properties of the quinoxaline-5,8-dione (B3348068) core make it an attractive building block for advanced materials.

Organic Electronics: The electron-accepting nature of the quinoxaline-dione system suggests its potential use in organic electronic devices. acs.org Poly(5,8-quinoxaline ethynylene)s, for instance, have been synthesized and shown to have interesting absorption and emission properties, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The functionalization of quinoxaline cores has been explored to develop emitters for thermally activated delayed fluorescence (TADF). rsc.org

Sensors: The reactivity of the quinone moiety towards nucleophiles could be harnessed to develop chemosensors. The interaction with specific analytes could lead to a change in the optical or electronic properties of the material, forming the basis of a sensing mechanism.

Conducting Polymers: Incorporation of the this compound unit into a polymer backbone could lead to new conducting polymers with tailored properties. The amino group could be used to further modify the polymer, for example, by cross-linking or by introducing other functional groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.